molecular formula C5H11Cl2N3Pt B12052736 azane;chloroplatinum(1+);pyridine;chloride

azane;chloroplatinum(1+);pyridine;chloride

Cat. No.: B12052736
M. Wt: 379.15 g/mol
InChI Key: JDWBOMGRVMIMAU-UHFFFAOYSA-L
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Description

Azane;chloroplatinum(1+);pyridine;chloride is a coordination complex that includes ammonia (azane), chloroplatinum(1+), pyridine, and chloride ions. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;chloroplatinum(1+);pyridine;chloride typically involves the reaction of chloroplatinum(1+) with ammonia and pyridine in the presence of chloride ions. One common method is to dissolve chloroplatinum(1+) in an aqueous solution, followed by the addition of ammonia and pyridine under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pH, and reactant concentrations. The final product is typically purified using techniques such as filtration, centrifugation, and drying.

Chemical Reactions Analysis

Types of Reactions

Azane;chloroplatinum(1+);pyridine;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

    Reduction: It can be reduced to form lower oxidation state platinum complexes.

    Substitution: Ligand substitution reactions can occur, where ammonia or pyridine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by heating the reaction mixture.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(II) complexes. Substitution reactions can result in a variety of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, azane;chloroplatinum(1+);pyridine;chloride is used as a precursor for synthesizing other platinum complexes. It serves as a model compound for studying coordination chemistry and ligand exchange reactions.

Biology

In biological research, this compound is investigated for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cell division, making them effective in cancer treatment.

Medicine

This compound is explored for its therapeutic applications, particularly in oncology. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in catalysis and material science. Its unique properties make it suitable for use in catalytic converters and other catalytic processes.

Mechanism of Action

The mechanism of action of azane;chloroplatinum(1+);pyridine;chloride involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA strands, inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based chemotherapy agent with a similar mechanism of action.

    Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.

Uniqueness

Azane;chloroplatinum(1+);pyridine;chloride is unique due to its specific ligand environment, which can influence its reactivity and biological activity. Compared to cisplatin and carboplatin, it may offer different pharmacokinetic properties and reduced side effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C5H11Cl2N3Pt

Molecular Weight

379.15 g/mol

IUPAC Name

azane;chloroplatinum(1+);pyridine;chloride

InChI

InChI=1S/C5H5N.2ClH.2H3N.Pt/c1-2-4-6-5-3-1;;;;;/h1-5H;2*1H;2*1H3;/q;;;;;+2/p-2

InChI Key

JDWBOMGRVMIMAU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.N.N.[Cl-].Cl[Pt+]

Origin of Product

United States

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